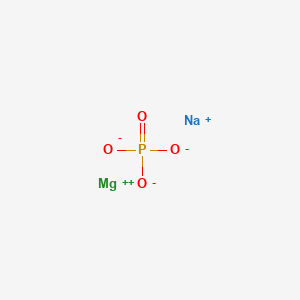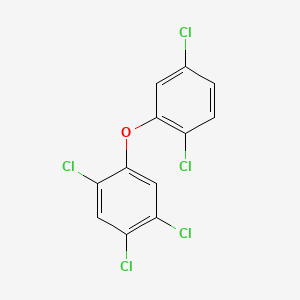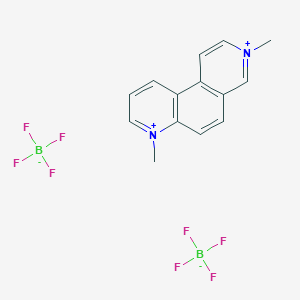
1,3-Dioxa-2-silacyclopentane, 2,2,4,4,5,5-hexamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,5,5-Hexamethyl-1,3-dioxa-2-silacyclopentane is a silicon-containing heterocyclic compound with the molecular formula C8H18O2Si. It is characterized by its unique structure, which includes a silicon atom bonded to two oxygen atoms and six methyl groups. This compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4,5,5-Hexamethyl-1,3-dioxa-2-silacyclopentane typically involves the reaction of pinacol with dimethyldichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:
Pinacol+Dimethyldichlorosilane→2,2,4,4,5,5-Hexamethyl-1,3-dioxa-2-silacyclopentane+Hydrochloric acid
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. The process involves continuous monitoring and control to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2,2,4,4,5,5-Hexamethyl-1,3-dioxa-2-silacyclopentane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides, amines, or alcohols are used under basic or acidic conditions.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silacyclopentane derivatives.
Scientific Research Applications
2,2,4,4,5,5-Hexamethyl-1,3-dioxa-2-silacyclopentane has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the study of silicon-based biochemistry and the development of silicon-containing biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2,2,4,4,5,5-Hexamethyl-1,3-dioxa-2-silacyclopentane involves its ability to form stable bonds with various functional groups. The silicon atom acts as a central hub, facilitating the formation of siloxane or silanol linkages. This compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding, depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
- 2,2,4,4,6,6-Hexamethyl-1,3,5-trioxa-2,4,6-trisilacyclohexane
- 2,2,4,4,5,5-Hexamethyl-1,3-dioxacyclopentane
- 2,2,4,4,5,5-Hexamethyl-1,3,2-dioxasilolane
Uniqueness: 2,2,4,4,5,5-Hexamethyl-1,3-dioxa-2-silacyclopentane is unique due to its specific ring structure and the presence of six methyl groups, which confer stability and reactivity
Properties
CAS No. |
3081-20-7 |
|---|---|
Molecular Formula |
C8H18O2Si |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
2,2,4,4,5,5-hexamethyl-1,3,2-dioxasilolane |
InChI |
InChI=1S/C8H18O2Si/c1-7(2)8(3,4)10-11(5,6)9-7/h1-6H3 |
InChI Key |
GVPUUBGTKARRHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O[Si](O1)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,5-diphenylfuran-3-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13744668.png)









